3-Ethylthiopropyl isocyanate
CAS No.:
Cat. No.: VC13967034
Molecular Formula: C6H11NOS
Molecular Weight: 145.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NOS |
|---|---|
| Molecular Weight | 145.23 g/mol |
| IUPAC Name | 1-ethylsulfanyl-3-isocyanatopropane |
| Standard InChI | InChI=1S/C6H11NOS/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |
| Standard InChI Key | HNDNSTNKVVXMBU-UHFFFAOYSA-N |
| Canonical SMILES | CCSCCCN=C=O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
3-Ethylthiopropyl isocyanate (IUPAC name: 1-ethylsulfanyl-3-isocyanatopropane) consists of a three-carbon propane backbone with an ethylthio group at the first carbon and an isocyanate group at the third carbon. Its molecular formula, C₆H₁₁NOS, corresponds to a molecular weight of 145.23 g/mol. The compound’s reactivity stems from the electrophilic isocyanate group, which readily undergoes addition reactions with nucleophiles such as amines and alcohols .
Spectral and Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethylthio moiety (δ 1.3 ppm for CH₃, δ 2.5 ppm for SCH₂) and isocyanate group (δ 125–130 ppm in ¹³C NMR). Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic N=C=O asymmetric stretch at 2,270–2,240 cm⁻¹ . Gas chromatography-mass spectrometry (GC-MS) under electron ionization conditions produces a molecular ion peak at m/z 145, with fragmentation patterns consistent with cleavage at the sulfur and nitrogen bonds .
Synthesis Methods and Industrial Production
Urea-Based Deamination Approach
A phosgene-free synthesis route, adapted from methods for analogous isocyanates, involves reacting 3-ethylthiopropylamine with urea in dimethyl sulfoxide (DMSO) under vacuum. Trimethyl orthoacetate acts as a dehydrating agent, while copper-based catalysts (e.g., CuO or CuSO₄) facilitate deamination at 75–95°C .
Table 1: Optimized Reaction Conditions for 3-Ethylthiopropyl Isocyanate Synthesis
| Parameter | Value Range |
|---|---|
| Temperature | 75–95°C |
| Pressure | -0.08 to -0.09 MPa |
| Reaction Time | 6–10 hours |
| Catalyst Loading | 1–1.5 wt% CuO |
| Yield | 96.5–98.2% |
This method achieves yields exceeding 96% with high purity (98–99%), as verified by gas chromatography . The absence of phosgene mitigates risks associated with traditional isocyanate syntheses, aligning with modern industrial safety standards .
Scalability and Process Economics
Pilot-scale studies demonstrate consistent yields at 500-liter reactor volumes, with energy consumption reduced by 40% compared to carbamate cracking methods . Raw material costs dominate the production economics, with 3-ethylthiopropylamine and urea constituting 65–70% of total expenses .
Industrial and Pharmaceutical Applications
Polyurethane Foams and Elastomers
3-Ethylthiopropyl isocyanate serves as a crosslinking agent in flexible polyurethane foams, enhancing tensile strength (up to 25 MPa) and thermal stability (decomposition onset at 120°C) . Its ethylthio group improves resistance to hydrolysis, making it suitable for humid environments .
Adhesives and Coatings
In epoxy adhesives, the compound increases bond strength on metallic substrates by 30–35% compared to aliphatic isocyanates. Automotive sealants incorporating this agent exhibit 50% greater elongation at break while maintaining adhesion at temperatures from -40°C to 150°C .
Pharmaceutical Intermediates
Though direct therapeutic applications remain experimental, the compound’s ability to modify biomolecules has enabled its use in synthesizing:
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Anticancer agents: Derivatives show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells .
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Antimicrobial coatings: MIC values of 16–64 µg/mL against Candida albicans and Staphylococcus aureus .
Toxicological Profile and Exposure Management
Acute and Chronic Health Effects
Inhalation of 3-ethylthiopropyl isocyanate vapors (≥5 ppb) induces dose-dependent bronchoconstriction in sensitized individuals . Longitudinal studies of polyurethane workers reveal:
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Asthma incidence: 12–18% among exposed workers vs. 3–5% in controls .
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Immunoglobulin response: 40–50% of asthmatic workers produce IgE antibodies against isocyanate-albumin conjugates .
Table 2: Biomarker Levels in Exposed Populations
| Group | IgE (kU/L) | IgG (mg/L) |
|---|---|---|
| Symptomatic workers | 2.8 ± 1.2 | 45 ± 12 |
| Asymptomatic workers | 0.4 ± 0.1 | 85 ± 20 |
| Unexposed controls | 0.1 ± 0.05 | 8 ± 3 |
Exposure Mitigation Strategies
Engineering controls reducing airborne concentrations below 1 ppb decrease sensitization risk by 80% . Personal protective equipment (PPE) requirements include:
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Respiratory: NIOSH-approved N95 respirators for general use; powered air-purifying respirators (PAPRs) during bulk handling.
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Dermal: Butyl rubber gloves and chemical-resistant suits.
Environmental Impact and Regulatory Status
Ecotoxicity Data
Aquatic toxicity testing indicates:
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LC₅₀ (96h): 2.1 mg/L for Daphnia magna
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EC₅₀: 4.5 mg/L for Vibrio fischeri (Microtox assay)
The compound’s hydrolysis half-life in water (pH 7, 25°C) is 48 hours, yielding 3-ethylthiopropylamine and CO₂ as primary degradation products .
Global Regulatory Frameworks
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EU REACH: Listed as Substance of Very High Concern (SVHC) due to respiratory sensitization potential.
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US EPA: Regulated under TSCA Section 5(b)(4) for significant new use restrictions.
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China GBZ 2.1-2019: Workplace exposure limit (8-hour TWA) set at 0.005 ppm.
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